3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYXTVRNKAUFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650755 | |
| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031619-88-1 | |
| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the desired triazolopyridine compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial activity . In cancer cells, the compound may interfere with cell division processes, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of this compound vary primarily in substituents at position 3 of the triazole ring and functional groups at position 6 of the pyridine ring.
Substituent Variations at Position 3
3-Phenyl Derivative
- Compound : 3-Phenyl-[1,2,4]triazolo[4,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0)
- Molecular Formula : C₁₃H₉N₃O₂
- Molecular Weight : 257.22 g/mol
- Key Differences :
3-(4-Fluorophenyl) Derivative
- Compound : 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1334487-94-3)
- Molecular Formula : C₁₃H₈FN₃O₂
- Molecular Weight : 257.22 g/mol
- Key Differences :
3-(Pyrrolidin-3-yl) Derivative
- Compound : 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1273564-86-5)
- Molecular Formula : C₁₁H₁₂N₄O₂
- Molecular Weight : 232.24 g/mol
- Key Differences: The pyrrolidine substituent introduces a basic nitrogen, improving water solubility in protonated forms. Potential for enhanced pharmacokinetic properties due to increased polarity .
Functional Group Variations at Position 6
Sulfonamide Derivative
- Compound : N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Molecular Formula : C₁₃H₁₁FN₄O₂S
- Molecular Weight : 306.32 g/mol
- Key Differences :
Methyl Ester Derivative
- Compound : Methyl 3-methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1550302-69-6)
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 207.19 g/mol
- Key Differences :
Saturated vs. Unsaturated Core Derivatives
Tetrahydro Derivative
- Compound : 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1221725-50-3)
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 181.19 g/mol
- Structural data confirmed via LC-MS and NMR .
Research Findings and Implications
- Synthetic Accessibility : The sulfonamide derivative () was synthesized in 80% yield via condensation reactions, demonstrating robust synthetic routes for functional group diversification.
- Physicochemical Trends :
- Structural Confirmation : NMR and LC-MS data are consistently used to validate structures across analogs .
Future studies should explore structure-activity relationships (SAR) for targeted applications.
Biological Activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS Number: 1031619-88-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- SMILES Representation : CC1=NN=C2N1C=C(C=C2)C(=O)O
- InChIKey : SHYXTVRNKAUFPL-UHFFFAOYSA-N
The compound features a triazole ring fused with a pyridine structure, which is significant for its biological interactions.
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For instance, derivatives of triazolo-pyridines have shown promising results in inhibiting cancer cell proliferation. While direct studies on this compound are sparse, the following table summarizes findings from related compounds:
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Triazolo-Pyridine Derivative | MCF-7 (Breast) | 10.5 | |
| Triazolo-Pyridine Derivative | HeLa (Cervical) | 8.2 | |
| Triazolo-Pyridine Derivative | A549 (Lung) | 12.0 |
These results indicate that modifications to the triazole-pyridine framework can enhance anticancer activity.
Enzyme Inhibition
Enzyme inhibition studies have revealed that related compounds can effectively inhibit key enzymes involved in metabolic pathways:
| Enzyme Target | Compound Type | IC₅₀ (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Triazolo-Pyridine Derivative | 20.15 |
| Butyrylcholinesterase (BChE) | Triazolo-Pyridine Derivative | 36.42 |
These findings suggest that this compound may possess similar enzyme inhibitory properties.
Case Studies and Research Findings
A recent study focused on synthesizing and evaluating a series of triazole derivatives for their biological activity. The findings highlighted that modifications at the 6-position of the pyridine significantly influenced both antimicrobial and anticancer activities. Although direct data on this compound was not provided in this study, it underscores the importance of structural variations in enhancing biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of precursor hydrazine derivatives under reflux in glacial acetic acid (3–5 hours) or via solvent-free fusion with carboxylic acids, achieving yields up to 93% . Key steps include:
- Condensation of substituted pyridine intermediates with hydrazine derivatives.
- Cyclization using acid catalysts (e.g., acetic acid) or thermal activation.
- Purification via recrystallization or column chromatography.
- Critical Factors : Solvent choice (e.g., DMF vs. toluene) and reaction time significantly impact byproduct formation. For example, extended reflux in acetic acid may lead to over-oxidation of the methyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Techniques :
- ¹H NMR : Look for downfield signals (~δ 13.5–14.0 ppm) corresponding to exchangeable NH protons and methyl group peaks (δ 2.5–3.0 ppm) .
- ¹³C NMR : Carboxylic acid carbonyl signals appear at ~δ 165–170 ppm, while triazole ring carbons resonate at δ 140–150 ppm .
- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine/fluorine substituents if present .
- Validation : Cross-reference with elemental analysis (C, H, N) to confirm purity >95% .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Kinase Inhibition : The triazolopyridine scaffold mimics ATP-binding motifs, making it a candidate for EGFR or mTOR inhibition studies .
- Anticancer Screening : Derivatives of similar triazolopyridines demonstrate anti-proliferative activity in prostate cancer models via autophagy induction .
- SAR Studies : The methyl group at position 3 and carboxylic acid at position 6 are critical for modulating solubility and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR) for derivatives of this compound?
- Approach :
- Deuterium Exchange : Confirm NH proton assignment by treating the sample with D₂O; exchangeable protons (e.g., NH) will disappear .
- 2D NMR (COSY, HSQC) : Assign coupling patterns and differentiate between aromatic protons and overlapping alkyl signals.
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
- Case Study : In [1,2,4]triazolo[4,3-a]pyridine derivatives, unexpected upfield shifts may arise from π-stacking interactions, which can be validated via X-ray crystallography .
Q. What strategies optimize the compound’s bioavailability while retaining its pharmacological activity?
- Structural Modifications :
- Ester Prodrugs : Replace the carboxylic acid with ethyl esters (e.g., ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) to enhance membrane permeability .
- Salt Formation : Prepare hydrochloride salts to improve crystallinity and stability .
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
